![molecular formula C7H17N5S B11756194 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane is a heterocyclic compound that contains a triazole ring and a sulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The amino and diethylamino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5-mercapto-1,2,4-triazole: A precursor in the synthesis of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane.
4-amino-5-[(methylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane: A similar compound with a methylamino group instead of a diethylamino group.
4-amino-5-[(ethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane: A similar compound with an ethylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the diethylamino group may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Propiedades
Fórmula molecular |
C7H17N5S |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
3-(diethylaminomethyl)-1,2,4-triazol-4-amine;sulfane |
InChI |
InChI=1S/C7H15N5.H2S/c1-3-11(4-2)5-7-10-9-6-12(7)8;/h6H,3-5,8H2,1-2H3;1H2 |
Clave InChI |
IIJIARGRBBNIGX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=NN=CN1N.S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


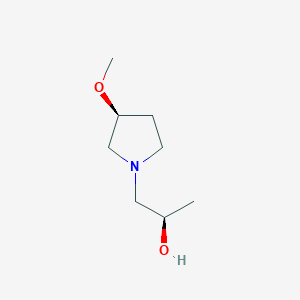
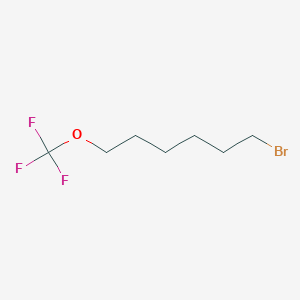
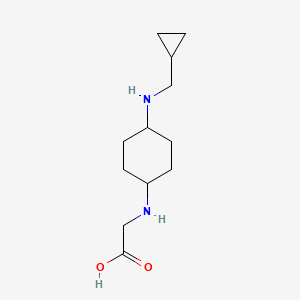
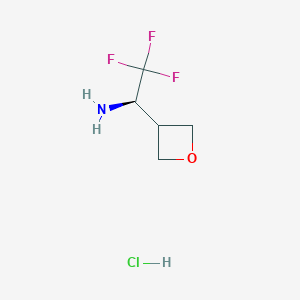

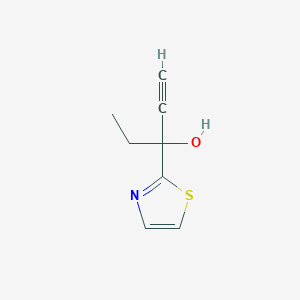
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
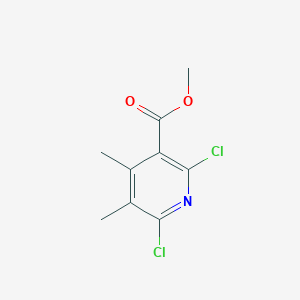
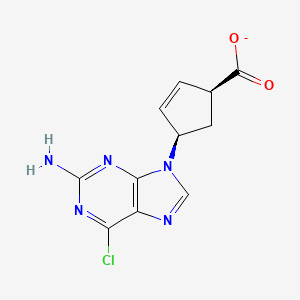
![Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11756154.png)
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
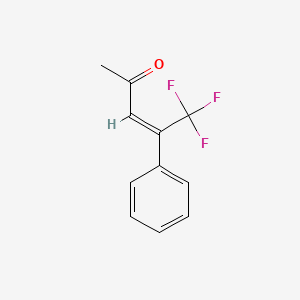
![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11756189.png)
